Methyl 2-cyclopropyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate
Description
Bicyclic Core
- The imidazo[1,2-a]pyridine system adopts a planar conformation due to aromatic stabilization.
- Partial saturation at positions 5–8 introduces slight puckering in the pyridine-derived ring, reducing planarity .
Substituent Effects
- The cyclopropyl group at position 2 introduces steric strain, forcing a non-coplanar orientation relative to the bicyclic system.
- The methyl carboxylate at position 3 adopts an equatorial position to minimize steric clashes with the cyclopropyl group (Fig. 1).
Table 1: Key bond lengths and angles derived from analogous imidazo[1,2-a]pyridine derivatives .
| Bond/Angle | Value (Å/°) |
|---|---|
| N1-C2 (imidazole) | 1.34 Å |
| C3-C4 (pyridine) | 1.40 Å |
| C2-N1-C6 angle | 108.5° |
Spectroscopic Characterization (NMR, IR, MS)
Nuclear Magnetic Resonance (NMR)
Infrared (IR) Spectroscopy
Mass Spectrometry (MS)
- Molecular ion peak : m/z 236.27 ([M]⁺).
- Fragmentation : Loss of cyclopropane (42 Da) and COOCH₃ (59 Da) .
X-ray Crystallographic Studies of Imidazo[1,2-a]pyridine Derivatives
While direct crystallographic data for this compound is limited, studies on analogous structures reveal:
- Planarity : The imidazo[1,2-a]pyridine core maintains near-planarity, with dihedral angles <5° between rings .
- Hydrogen bonding : Carboxylate groups often participate in intermolecular H-bonds, influencing crystal packing .
Table 2: Crystallographic parameters for methyl imidazo[1,2-a]pyridine-7-carboxylate (CID 15096964) .
| Parameter | Value |
|---|---|
| Space group | P2₁/c |
| Unit cell dimensions | a=7.2 Å, b=10.5 Å, c=12.8 Å |
| Density | 1.45 g/cm³ |
These insights facilitate predictive modeling of the target compound’s solid-state behavior.
Properties
Molecular Formula |
C12H16N2O2 |
|---|---|
Molecular Weight |
220.27 g/mol |
IUPAC Name |
methyl 2-cyclopropyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carboxylate |
InChI |
InChI=1S/C12H16N2O2/c1-16-12(15)11-10(8-5-6-8)13-9-4-2-3-7-14(9)11/h8H,2-7H2,1H3 |
InChI Key |
KUUBXRHKNNWZLS-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(N=C2N1CCCC2)C3CC3 |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of Methyl 2-cyclopropyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate
General Synthetic Route
The synthesis typically involves the cyclization of appropriate precursors, mainly through the condensation of 2-aminopyridine derivatives with cyclopropyl-substituted ketoesters or halogenated acetoacetates, followed by esterification to introduce the methyl carboxylate group. Key steps include:
- Condensation of 2-aminopyridine with cyclopropyl ketone or ethyl 2-halogenated acetoacetates.
- Cyclization to form the imidazo[1,2-a]pyridine core.
- Esterification or direct use of ester-containing precursors to yield the methyl ester at position 3.
Catalysts such as Lewis acids and solvents like ethanol or dichloromethane are commonly employed to optimize the reaction conditions.
Microwave-Assisted Organic Synthesis (MAOS)
A significant advancement in the preparation of imidazo[1,2-a]pyridine-3-carboxylate derivatives, including methyl 2-cyclopropyl-substituted analogs, is the use of microwave-assisted organic synthesis (MAOS). This method offers:
- Rapid reaction times (minutes vs. hours/days in traditional methods).
- Improved yields and purity.
- Reduced need for extensive purification steps.
Experimental Conditions and Optimization
A representative study optimized the condensation of 2-aminopyridines with ethyl 2-halogenated acetoacetates under microwave heating. The key parameters investigated were solvent, temperature, and reaction time. The optimized conditions for similar compounds were:
| Entry | Solvent | Temperature (°C) | Time (min) | Yield (%) |
|---|---|---|---|---|
| 1 | Ethanol | 100 | 10 | 53 |
| 2 | Ethanol | 100 | 20 | 61 |
| 3 | Ethanol | 100 | 40 | 60 |
| 4 | Ethanol | 120 | 20 | 75 |
| 5 | Ethanol | 150 | 20 | 70 |
| 6 | Acetonitrile | 120 | 20 | 32 |
| 7 | N,N-Dimethylformamide (DMF) | 120 | 20 | 10 |
The optimal condition was found to be ethanol at 120 °C for 20 minutes, providing a 75% yield, significantly better than traditional reflux methods which gave about 45% yield after overnight reaction.
Scope of MAOS Method
Using the optimized MAOS conditions, a variety of 2-aminopyridine derivatives and ethyl 2-halogenated acetoacetates were successfully condensed to form disubstituted imidazo[1,2-a]pyridine-3-carboxylic acid esters (IPCEs), with yields ranging from 35% to 75%. This method is applicable to substrates with different substituents, including cyclopropyl groups, making it suitable for the synthesis of this compound.
Industrial Production
Industrial-scale synthesis generally follows similar routes but incorporates:
- Continuous flow reactors for better heat and mass transfer.
- Automated monitoring and control to optimize yield and purity.
- Use of high-purity reagents and solvents.
- Stringent quality control to meet pharmaceutical standards.
Such processes aim to maximize efficiency, reproducibility, and scalability while minimizing waste and cost.
Chemical Reaction Analysis
Types of Reactions Involved in Preparation
- Condensation and Cyclization: Formation of the imidazo[1,2-a]pyridine core from 2-aminopyridine and ketoesters.
- Esterification: Introduction or retention of methyl ester functionality at position 3.
- Substitution: Introduction of the cyclopropyl group at position 2 via appropriate halogenated precursors or ketones.
Common Reagents and Conditions
| Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|
| Condensation | 2-Aminopyridine, ethyl 2-halogenated acetoacetates, ethanol, microwave heating at 120 °C | Formation of imidazo[1,2-a]pyridine-3-carboxylate esters |
| Esterification | Acid catalysts or direct use of ester precursors | Methyl ester group at position 3 |
| Oxidation | Potassium permanganate, acidic medium | Conversion to carboxylic acids |
| Reduction | Lithium aluminum hydride in dry ether | Conversion of ester to alcohol |
Representative Reaction Scheme
- Starting materials: 2-aminopyridine + ethyl 2-cyclopropyl-3-oxobutanoate (or halogenated analog).
- Condensation under microwave heating: Cyclization to imidazo[1,2-a]pyridine ring.
- Product: this compound.
Research Findings and Data Summary
Chemical Reactions Analysis
Types of Reactions
Methyl 2-cyclopropyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted imidazo[1,2-a]pyridine derivatives.
Scientific Research Applications
Methyl 2-cyclopropyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery, particularly for its potential to inhibit specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of methyl 2-cyclopropyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The cyclopropyl group can enhance binding affinity through hydrophobic interactions, while the carboxylate ester can participate in hydrogen bonding with target proteins .
Comparison with Similar Compounds
Comparison with Structural Analogues
The following analysis compares the target compound with structurally related imidazo[1,2-a]pyridine derivatives, focusing on substituent effects, physicochemical properties, and reported applications.
Substituent Variations at Position 2
Methyl 2-tert-butyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate
- Structure : The cyclopropyl group is replaced by a bulkier tert-butyl substituent.
- Molecular Formula : C₁₃H₂₀N₂O₂; Molecular Weight : 236.31 g/mol .
- The compound was discontinued by Biosynth, suggesting challenges in synthesis or stability .
2-Ethyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylic Acid
Ester Group Modifications at Position 3
Ethyl 2-(3-methylbutan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate
Salt and Hydrochloride Derivatives
8-Methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylic Acid Hydrochloride
Piperazine and Carboxamide Derivatives
1-({2-Methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl}methyl)piperazine
- Structure : Piperazine-linked methyl group at position 3.
- Application: Potential CNS-targeted agent due to the piperazine moiety, which enhances blood-brain barrier penetration .
- Key Differences :
5H,6H,7H,8H-imidazo[1,2-a]pyridine-8-carboxamide
Comparative Data Table
*Calculated based on molecular formula.
Research Implications
- Substituent Effects : Cyclopropyl groups balance steric bulk and electronic effects, making them preferable for synthetic feasibility compared to tert-butyl .
- Ester vs. Acid : Methyl esters enhance lipophilicity for membrane permeability, while carboxylic acids improve solubility for parenteral administration .
- Biological Relevance : Piperazine and carboxamide derivatives highlight the scaffold’s versatility in targeting diverse biological pathways .
Biological Activity
Methyl 2-cyclopropyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate is a heterocyclic compound belonging to the imidazo[1,2-a]pyridine family, known for its diverse biological activities. This article provides an in-depth examination of its biological activity, including its mechanisms of action, pharmacological properties, and relevant case studies.
- Molecular Formula : C11H15N3O2
- Molar Mass : 205.26 g/mol
- CAS Number : 1551235-06-3
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways. For instance, studies suggest it interacts with cytochrome P450 enzymes, which play a crucial role in drug metabolism and can affect the pharmacokinetics of other drugs .
- Receptor Binding : It is hypothesized that this compound binds to certain receptors, modulating cellular signaling pathways that can influence various physiological processes .
- DNA Interaction : There is evidence indicating that this compound may interact with DNA, potentially affecting gene expression and cellular functions .
Antimicrobial and Antitubercular Activity
Recent studies have highlighted the potential of this compound as an effective agent against Mycobacterium tuberculosis (TB). The compound has shown promising results in vitro against both drug-susceptible and multidrug-resistant strains of TB.
| Compound | Activity Against TB | Reference |
|---|---|---|
| This compound | Potent against H37Rv strain | |
| Compound 15 | 1.5 - 3-fold more active than isoniazid | |
| Compound 16 | Excellent activity against MDR and XDR strains |
Cytotoxicity and Anticancer Potential
In addition to its antimicrobial properties, this compound has been evaluated for anticancer activity. Preliminary findings suggest that it may exhibit cytotoxic effects on various cancer cell lines:
These results indicate that this compound could be a candidate for further development in cancer therapeutics.
Pharmacokinetic Properties
Pharmacokinetic studies have shown that the compound possesses favorable properties:
- Plasma Protein Binding : High binding affinity (>99%) indicates a potential for prolonged circulation time in vivo.
- CYP Inhibition Profile : Moderate inhibition of various cytochrome P450 enzymes suggests possible drug-drug interactions but also indicates a manageable safety profile for concurrent therapies .
Case Studies
Several research efforts have focused on synthesizing derivatives of this compound to enhance its biological activity:
- Structural Modifications : Researchers have explored modifications at the methyl group position to improve anti-TB activity. For example:
- Synthesis and Evaluation : A series of compounds were synthesized and evaluated for their biological activities. Compounds with cycloalkyl groups showed enhanced activity compared to those with linear alkyl chains .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
